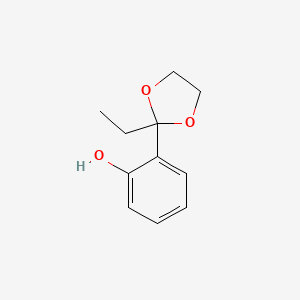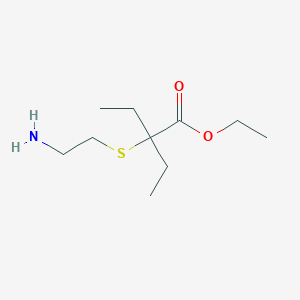
1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a benzylideneamino group attached to the azetidinone ring, along with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one typically involves the reaction of benzylideneaniline with 3-bromo-3-methylazetidin-2-one. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The benzylideneamino group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzylideneamino)-3-chloro-3-methylazetidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(Benzylideneamino)-3-fluoro-3-methylazetidin-2-one: Similar structure but with a fluorine atom instead of bromine.
1-(Benzylideneamino)-3-iodo-3-methylazetidin-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(Benzylideneamino)-3-bromo-3-methylazetidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.
Eigenschaften
CAS-Nummer |
93623-83-7 |
|---|---|
Molekularformel |
C11H11BrN2O |
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
1-(benzylideneamino)-3-bromo-3-methylazetidin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-11(12)8-14(10(11)15)13-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
YUIXLJORSNRXGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1=O)N=CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
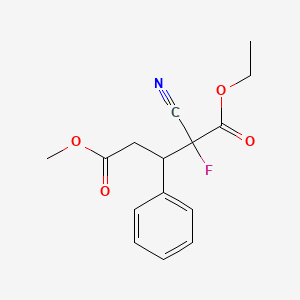
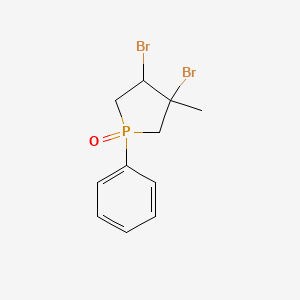

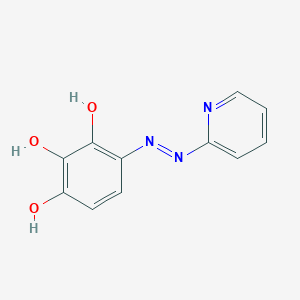
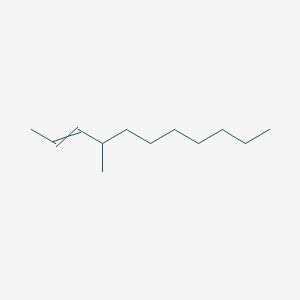
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
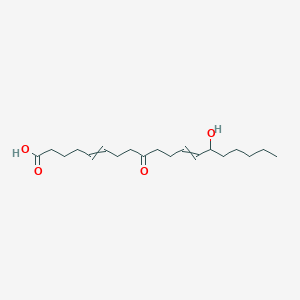
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
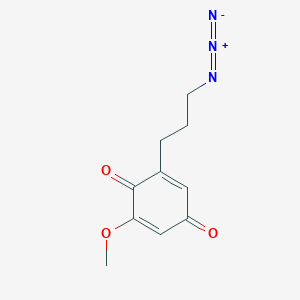
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
